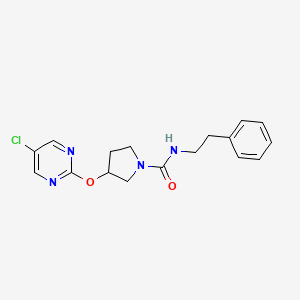

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-14-10-20-16(21-11-14)24-15-7-9-22(12-15)17(23)19-8-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHDOODPUJQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: The pyrimidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Ether formation: The chloropyrimidine is reacted with a hydroxy-substituted pyrrolidine under basic conditions to form the ether linkage.

Amidation: The final step involves the reaction of the intermediate with phenethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, potentially with altered functional groups.

Substitution: New compounds with different substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Core Ring : The target compound uses a pyrrolidine ring, whereas BMS-903452 and Compound 24 employ piperidine. Piperidine’s larger ring size may enhance binding to GPCRs like GPR119, while pyrrolidine’s smaller size could improve metabolic stability .

- Substituents : The phenethyl carboxamide group in the target compound contrasts with the methylsulfonylphenyl group in BMS-903452, which enhances GPR119 agonist activity through polar interactions . The TRK inhibitor () replaces chloropyrimidine with a pyrazolo-pyrimidine scaffold, critical for kinase inhibition .

Pharmacological Activity and Selectivity

- GPR119 Agonists : BMS-903452 and related analogs (Semple et al., 2008) highlight the importance of the 5-chloropyrimidine group in activating GPR119, a target for diabetes therapy. The absence of a sulfonyl group in the target compound may reduce GPR119 affinity but improve off-target safety .

- TRK Inhibitors : The Patent Office compound () demonstrates that pyrrolidine-carboxamide scaffolds can inhibit tyrosine kinases when paired with fluorinated aryl groups. The target compound’s phenethyl group may lack the steric bulk needed for TRK binding .

- Kinase Selectivity : Chloropyrimidines often exhibit promiscuity toward kinases, but substituent positioning (e.g., 2- vs. 4-oxy groups) fine-tunes selectivity. The target compound’s 2-oxy linkage may limit kinase engagement compared to pyrazolo-pyrimidine derivatives .

Structure-Activity Relationship (SAR) Trends

- Chloropyrimidine Position : 5-Chloro substitution (as in the target compound) is common in GPCR agonists, while 4-chloro analogs are more prevalent in kinase inhibitors .

- However, this may reduce solubility .

- Ring Size : Piperidine-based compounds (e.g., BMS-903452) show higher metabolic stability in vivo than pyrrolidine derivatives, which are prone to oxidation .

Biological Activity

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with a phenethyl group and a chloropyrimidine moiety. This unique structure is hypothesized to contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has been explored primarily in the context of its antitumor properties. The following sections detail specific findings from various studies.

Antitumor Activity

Research indicates that compounds with similar structures often exhibit significant antitumor activity. For example, studies utilizing the National Cancer Institute (NCI) database have shown that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines. The presence of the chloropyrimidine group is particularly noteworthy, as it has been associated with increased selectivity for tumor cells over normal cells .

Table 1: Comparative Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | A549 (Lung) | 15 | Apoptosis induction |

| Similar Compound A | MCF7 (Breast) | 20 | Cell cycle arrest |

| Similar Compound B | HeLa (Cervical) | 10 | Inhibition of DNA synthesis |

The proposed mechanism of action for 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves interaction with specific molecular targets, including enzymes and receptors involved in cancer proliferation pathways. The chloropyrimidine moiety may facilitate binding to target sites, enhancing the compound's efficacy as an antitumor agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in A549 lung cancer cells, with an IC50 value indicating potent cytotoxicity. The mechanism was attributed to apoptosis induction .

- Breast Cancer Model : Another study focused on MCF7 breast cancer cells showed that structural analogs exhibited varying degrees of cytotoxicity, suggesting that slight modifications could optimize therapeutic effects .

Future Directions

The ongoing research into 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide suggests potential for further development as an anticancer therapeutic. Future studies should aim to:

- Optimize the chemical structure for enhanced efficacy.

- Conduct in vivo studies to assess pharmacokinetics and toxicity.

- Explore combination therapies with existing chemotherapeutic agents.

Q & A

Q. What are the key considerations for designing an efficient synthetic route for this compound, and how can Design of Experiments (DOE) optimize reaction conditions?

Methodological Answer: The synthesis of pyrrolidine carboxamides typically involves nucleophilic aromatic substitution (e.g., coupling 5-chloropyrimidin-2-ol with a pyrrolidine precursor) followed by carboxamide formation. DOE is critical for optimizing variables like temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design (e.g., 2⁴⁻¹) reduces experimental runs while identifying critical parameters. Statistical analysis (ANOVA) of reaction yield data isolates significant factors, enabling precise condition tuning. Computational reaction path searches (e.g., via quantum chemical transition state analysis) further streamline route selection .

Q. What analytical strategies confirm structural integrity and purity during synthesis?

Methodological Answer: Orthogonal techniques are essential:

- NMR Spectroscopy : ¹H/¹³C NMR with 2D experiments (HSQC, HMBC) verifies connectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (±5 ppm tolerance).

- HPLC-PDA : Uses a C18 column (acetonitrile/water gradient) to assess purity (>95%). For challenging stereoisomers, X-ray crystallography or vibrational circular dichroism (VCD) compares experimental and computed spectra.

Q. How should researchers design initial biological screening for kinase inhibition potential?

Methodological Answer: Prioritize kinase panels (e.g., TRK, EGFR) using fluorescence-based ADP-Glo™ assays at 1–10 μM concentrations. Include counter-screens against off-target kinases (VEGFR2, JAK2) to assess selectivity. Validate cellular efficacy in engineered Ba/F3 cells expressing kinase fusions, monitoring proliferation via MTT assays. Dose-response curves (IC₅₀) require triplicate measurements with Z’-factor validation to ensure robustness .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of chloropyrimidine oxygen activation?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models electronic interactions during nucleophilic substitution. Solvent effects (via Polarizable Continuum Model) and substituent electronic contributions (Hammett parameters) predict regioselectivity. Transition state analysis identifies rate-limiting steps, while in situ FTIR validates intermediates. This integrated approach resolves ambiguities in proposed mechanisms .

Q. What strategies address contradictory bioactivity data across kinase inhibition assays?

Methodological Answer: Contradictions often arise from assay variability (ATP concentration, pH). Resolve via:

- Orthogonal Validation : Surface plasmon resonance (SPR) quantifies binding kinetics; cellular thermal shift assays (CETSA) confirm target engagement.

- Meta-Analysis : Pool dose-response data from multiple labs to distinguish compound-specific effects from artifacts.

- Conformational State Testing : Compare activity in activated vs. dormant kinase states (e.g., using allosteric modulators) .

Q. How can structure-activity relationship (SAR) studies optimize the pyrrolidine carboxamide scaffold?

Methodological Answer:

- Parallel Synthesis : Systematically vary substituents at three positions: chloropyrimidine (e.g., -CF₃ substitution), phenethyl group (ortho/meta/para), and carboxamide linkage (stereochemistry, spacer length).

- Multivariate Analysis : Principal Component Analysis (PCA) correlates descriptors (logP, topological polar surface area) with bioactivity.

- Fragment-Based Design : Co-crystallization identifies critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What methodologies resolve synthetic byproducts or degradation impurities in stability studies?

Methodological Answer:

- LC-MS/MS : Identifies impurities via fragmentation patterns.

- Forced Degradation : Expose to heat, light, and pH extremes to predict stability.

- Kinetic Modeling : Applies Arrhenius equations to extrapolate shelf-life from accelerated stability data.

- Purification : Use preparative HPLC with trifluoroacetic acid as an ion-pairing agent for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.